Atracurium (besylate) is a benzylisoquinoline that acts as a neuromuscular blocking agent with slow onset and intermediate duration. It causes non-depolarizing block of the neuromuscular junction. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04) Atracurium besylate is the bisbenzenesulfonate salt of atracurium. It has a role as a nicotinic antagonist and a muscle relaxant. It is a quaternary ammonium salt and an organosulfonate salt. It contains an atracurium. A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
Related Compounds
Cisatracurium Besylate
Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent. It is a purified isomer of atracurium besylate with a more rapid onset of action and a longer duration of action. [, , , , , ]
Relevance: Cisatracurium besylate is a stereoisomer of atracurium besylate, specifically the 1R-cis,1'R-cis isomer. While both compounds exhibit neuromuscular blocking activity by antagonizing acetylcholine at the neuromuscular junction, cisatracurium besylate exhibits a more favorable pharmacokinetic profile with reduced histamine release. [, , ]
Laudanosine
Compound Description: Laudanosine is a benzylisoquinoline alkaloid and a major metabolite of both atracurium besylate and cisatracurium besylate. It is reported to have convulsant activity in high concentrations. [, , ]
Relevance: Laudanosine is a breakdown product of atracurium besylate, formed through Hofmann elimination and ester hydrolysis. While laudanosine possesses minimal neuromuscular blocking activity, its accumulation, particularly in patients with renal impairment, has been associated with potential central nervous system side effects. [, , ]
Monoquaternary Alcohol
Compound Description: Monoquaternary alcohol is a metabolite of atracurium besylate and cisatracurium besylate. It exhibits minimal neuromuscular blocking activity. []
Relevance: Similar to laudanosine, monoquaternary alcohol is a breakdown product of atracurium besylate. It exhibits significantly less potency as a neuromuscular blocker compared to atracurium besylate and is not clinically significant in typical clinical scenarios. []
Vecuronium Bromide
Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent. It is an aminosteroid derivative with a longer duration of action than atracurium besylate. [, , , ]
Suxamethonium Chloride (Succinylcholine)
Compound Description: Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It has a rapid onset and short duration of action. []
Relevance: Suxamethonium chloride and atracurium besylate both induce neuromuscular blockade but through different mechanisms. Atracurium besylate is a non-depolarizing agent, competitively inhibiting acetylcholine at the neuromuscular junction, while suxamethonium chloride is a depolarizing agent, causing prolonged depolarization of the muscle membrane. []
Tubocurarine
Compound Description: Tubocurarine is a naturally occurring alkaloid and a non-depolarizing neuromuscular blocking agent. It has a long duration of action and is rarely used clinically today. []
Relevance: Tubocurarine holds historical significance as one of the first neuromuscular blocking agents used clinically. Atracurium besylate represents a more modern alternative with a shorter duration of action and a more predictable pharmacokinetic profile. []
Mivacurium Chloride
Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent. It has a short duration of action due to its rapid hydrolysis by plasma cholinesterase. []
Rocuronium Bromide
Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent. It has a rapid onset of action and an intermediate duration of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atracurium is a diester compound consisting of pentane-1,5-diol with both hydroxyls bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. It has a role as a muscle relaxant and a nicotinic antagonist. It is a quaternary ammonium ion and a diester. Atracurium, also known as BW33A or relatrac, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. Atracurium exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Atracurium has been detected in multiple biofluids, such as urine and blood. Within the cell, atracurium is primarily located in the membrane (predicted from logP). A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
AZD3839 is an inhibitor of beta-secretase 1 (BACE1). It selectively binds to BACE1 over BACE2 (Kis = 26.1 and 372.4 nM, respectively, for the human enzymes). It also inhibits human ether-a-go-go-related gene (hERG) potassium channels expressed in CHO cells (IC50 = 4.8 μM). AZD3839 decreases amyloid-β (Aβ) secretion from mouse Neuro2a neuroblastoma cells and primary neurons (IC50s = 32.2 and 50.9 nM, respectively). It dose- and time-dependently decreases Aβ levels in the plasma and brain of mice and guinea pigs. AZD3839 also decreases Aβ in the cerebrospinal fluid (CSF) of cynomolgus monkeys when administered at a dose of 20 μmol/kg. AZD3839 is a potent and selective BACE1 inhibitor. AZD3839 is clinical candidate for the treatment of Alzheimer disease. AZD3839 inhibits BACE1 activity, Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons. Selectivity against BACE2 and cathepsin D was 14 and >1000-fold, respectively. AZD3839 exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate. AZD3839 effectively reduces the levels of Aβ in brain, CSF, and plasma in several preclinical species.
AZD4205 is a highly potent JAK1-selective kinase inhibitor with excellent preclinical pharmacokinetics with potential for further clinical development. JAK1 is part of the JAK1/signal transducer and activator of transcription (STAT) axis, which plays an important role in tumour escape from EGFR-targeted treatment.
Inhibitory neurotransmitter and allosteric regulator of NMDA receptors. Glycine is used in Tris-Glycine electrophoresis buffer formulations. This is a highly purified grade suitable for use in peptide synthesis. Special grade of Glycine used specifically for cell culture and Molecular Biology applications. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. The glycine standard is produced under stringent conditions and measured with the highest possible precision. Glycine is a naturally occurringamino acid and an essential nutrient, which is used in its polycrystalline form as a pharmaceutical excipient. Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. Glycine, also known as Gly or aminoacetic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Glycine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Glycine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and bile. Glycine can be found anywhere throughout the human cell, such as in myelin sheath, cytoplasm, peroxisome, and mitochondria. Glycine exists in all eukaryotes, ranging from yeast to humans. Glycine participates in a number of enzymatic reactions. In particular, Gamma-Glutamylcysteine and glycine can be converted into glutathione through its interaction with the enzyme glutathione synthetase. Furthermore, Chenodeoxycholoyl-CoA and glycine can be converted into chenodeoxycholic acid glycine conjugate and glycocholic acid; which is mediated by the enzyme bile acid-coa:amino acid N-acyltransferase. Furthermore, Acetyl-CoA and glycine can be converted into L-2-amino-3-oxobutanoic acid through the action of the enzyme 2-amino-3-ketobutyrate coenzyme A ligase, mitochondrial. Finally, Formaldehyde and glycine can be biosynthesized from sarcosine; which is mediated by the enzyme sarcosine dehydrogenase, mitochondrial. In humans, glycine is involved in the homocarnosinosis pathway, the sarcosine oncometabolite pathway, the glutathione metabolism pathway, and the thioguanine action pathway. Glycine is also involved in several metabolic disorders, some of which include the ammonia recycling pathway, congenital erythropoietic porphyria (cep) or gunther disease pathway, adenylosuccinate lyase deficiency, and succinic semialdehyde dehydrogenase deficiency. Glycine is a potentially toxic compound. Glycine has been found to be associated with several diseases known as phosphoserine phosphatase deficiency, glucoglycinuria, epilepsy, early-onset, vitamin b6-dependent, and hyperglycinemia, lactic acidosis, and seizures; glycine has also been linked to the inborn metabolic disorders including tyrosinemia I. Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion.
AZD 3965 is a potent inhibitor of monocarboxylate transporter 1 (MCT1; Ki = 1.6 nM), killing tumor cells that are reliant on glycolysis by blocking lactate transport. It displays six-fold selectivity for MCT1 over MCT2 and is without effect against MCT4 at 10 µM. AZD 3965 increases intratumor lactate levels and decreases tumor growth in mice bearing COR-L103 small cell lung cancer (SCLC) xenografts. AZD 3965 also enhances radiosensitivity in mice with SCLC xenografts. AZD3965 is a selective inhibitor of monocarboxylate transporter 1 (MCT1) with a binding affinity of 1.6 nM, is 6 fold selective over MCT2 and does not inhibit MCT4 at 10 μM. In vivo, AZD3965 is well tolerated and induces a dose and time dependent accumulation of lactate in the tumours, suppresses tumour growth and in the Raji model potentiates the effects of Rituxan, doxorubicin and bendamustine. The selective inhibition of lactate transport by the MCT1 inhibitor AZD3965 offers an novel mechanism for targeting the metabolic phenotype in tumours that preferentially express MCT1.